

Peer-reviewed methods for confirming the purity of 3-Aminocyclohexanecarboxylic acid

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Compound of Interest

Compound Name: 3-Aminocyclohexanecarboxylic acid

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High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

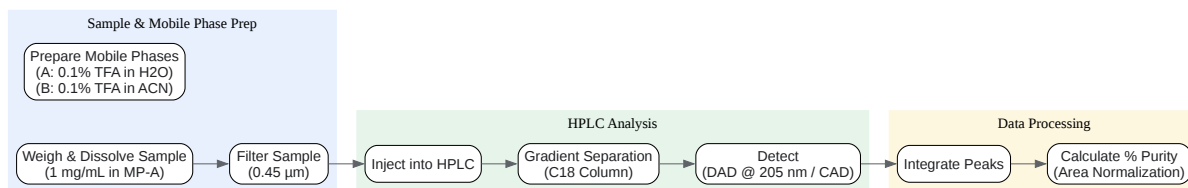
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[1] For a polar, zwitterionic molecule like **3-Aminocyclohexanecarboxylic acid**, two distinct HPLC strategies are required: one for assessing achiral (process-related) impurities and another for chiral (stereoisomeric) impurities.

Part A: Achiral Purity by Reversed-Phase (RP) HPLC

Expertise & Experience: Direct analysis of **3-Aminocyclohexanecarboxylic acid** on a standard C18 reversed-phase column is challenging due to its high polarity, leading to poor retention.[2] To overcome this, the mobile phase must be modified to promote interaction with the stationary phase. The most common and effective strategy is the use of an ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[3] These agents form a neutral, hydrophobic complex with the amine group of the analyte, significantly improving its retention on the nonpolar stationary phase. An acidic mobile phase (e.g., pH 2-3) is also critical to ensure the carboxylic acid group is protonated, reducing its polarity.

Experimental Protocol: RP-HPLC with Ion-Pairing

- System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
- Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 40% B
 - 15-17 min: Linear gradient from 40% to 95% B
 - 17-20 min: Hold at 95% B
 - 20-21 min: Return to 5% B
 - 21-25 min: Re-equilibration at 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: DAD at 205 nm (for low UV absorbance) or CAD for more uniform response.
- Sample Preparation: Accurately weigh ~10 mg of **3-Aminocyclohexanecarboxylic acid** and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.
- Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).^{[4][5]}



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Workflow for Achiral Purity by RP-HPLC.

Part B: Stereoisomeric Purity by Chiral HPLC

Expertise & Experience: **3-Aminocyclohexanecarboxylic acid** has chiral centers, meaning stereoisomers (enantiomers and diastereomers) can exist. These isomers have identical physical properties and cannot be separated by achiral methods. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the analytes, enabling separation.[6][7] For cyclic amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective in reversed-phase or polar organic modes.[8] These phases offer multiple interaction points (hydrogen bonding, ionic, steric) that are crucial for resolving the subtle structural differences between stereoisomers.

Experimental Protocol: Chiral HPLC

- System Preparation: As per RP-HPLC.
- Column: Teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 μm).
- Mobile Phase: A hydro-organic mobile phase is typically effective. A common starting point is a mixture of Methanol and a buffer, such as 0.1% Ammonium Trifluoroacetate (ATFA) in water. The ratio is optimized empirically (e.g., 80:20 Methanol:Buffer).

- Elution Mode: Isocratic (constant mobile phase composition).
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25 °C (temperature can be adjusted to optimize resolution).
- Detection: DAD at 205 nm or LC-MS for enhanced sensitivity and confirmation.
- Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase. Ensure complete dissolution.
- System Validation: Specificity is the key parameter. The method must demonstrate baseline resolution of all potential stereoisomers. The limit of quantitation for the undesired isomers should be determined.

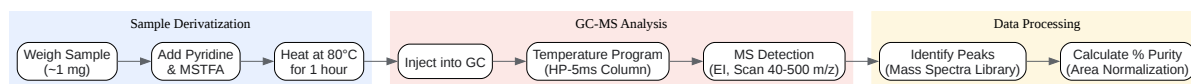
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Alternative

Expertise & Experience: GC is not suitable for the direct analysis of amino acids due to their high polarity and low volatility, which causes them to decompose in the hot injector port.^[9] Therefore, a chemical derivatization step is mandatory.^[10] Silylation is a robust and common technique where active hydrogens on the amine (-NH₂) and carboxyl (-COOH) groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.^[9] The resulting derivatives are volatile and thermally stable, making them amenable to GC separation and subsequent identification by Mass Spectrometry.

Experimental Protocol: GC-MS with Silylation

- Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL reaction vial. b. Add 200 µL of pyridine (or acetonitrile) and 200 µL of MSTFA. c. Cap the vial tightly and heat at 80 °C for 1 hour to ensure complete derivatization. d. Cool to room temperature before analysis.
- System Preparation: Agilent 7890B GC with 5977A MS or equivalent.
- Column: A low- to mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

- Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-500 m/z.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the main component peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a derivatized standard. Purity is estimated by area percent normalization.



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Workflow for Purity by GC-MS after Silylation.

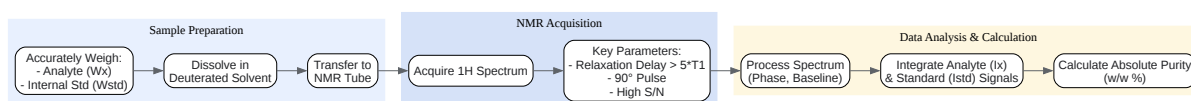
Quantitative NMR (qNMR): The Absolute Purity Standard

Expertise & Experience: Unlike chromatographic methods that provide relative purity based on detector response, qNMR can determine absolute purity (w/w %) without needing a reference standard of the analyte itself.[11] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By accurately weighing the sample and a certified internal standard of known purity into the same NMR tube, the purity of the sample can be calculated directly. For qNMR, experimental parameters must be carefully controlled, most importantly using a long relaxation delay (at least 5 times the longest T1 relaxation time of any proton being integrated) to ensure full magnetization recovery and thus accurate integration.

Experimental Protocol: Absolute Purity by ^1H -qNMR

- **Standard & Sample Preparation:** a. Select a suitable internal standard that has signals in a clear region of the spectrum (e.g., Maleic acid, DSS). The standard must be of high, certified purity. b. Accurately weigh (~10 mg) of the **3-Aminocyclohexanecarboxylic acid** sample and (~5 mg) of the internal standard into the same vial. Record weights to 0.01 mg. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D_2O or DMSO-d_6). Ensure complete dissolution. d. Transfer the solution to an NMR tube.
- **NMR Data Acquisition:** a. Use a high-field NMR spectrometer (≥ 400 MHz). b. Acquire a quantitative ^1H NMR spectrum using a single-pulse experiment. c. **Crucial Parameters:**
 - Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest T1).
 - Pulse Angle: 90° .
 - Number of Scans: Sufficient for a high signal-to-noise ratio ($\text{S/N} > 250:1$ for accurate integration).[12]
- **Data Processing:** a. Apply Fourier transform, phase correction, and baseline correction. b. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
- **Purity Calculation:** Use the following formula to calculate the weight/weight purity (P_x) of the analyte:[12] $P_x = (I_x / I_{\text{std}}) * (N_{\text{std}} / N_x) * (M_x / M_{\text{std}}) * (W_{\text{std}} / W_x) * P_{\text{std}}$ Where:
 - I: Integral area
 - N: Number of protons for the integrated signal

- M: Molar mass
- W: Weight
- P: Purity of the standard
- x: Analyte (**3-Aminocyclohexanecarboxylic acid**)
- std: Internal Standard



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Workflow for Absolute Purity by qNMR.

Foundational & Orthogonal Methods Elemental Analysis (EA)

Elemental analysis by combustion is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).^[13] This provides an essential check on the empirical formula of the compound. For a pure sample of **3-Aminocyclohexanecarboxylic acid** (C₇H₁₃NO₂), the theoretical composition is C: 58.72%, H: 9.15%, N: 9.78%. A peer-reviewed and widely accepted criterion for purity is that the experimentally determined values should be within ±0.4% of the theoretical values.^{[14][15]} A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts).

High-Resolution Mass Spectrometry (HRMS)

While standard MS (as in GC-MS) confirms the molecular weight, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, serving as an orthogonal confirmation of the compound's identity and a check against impurities with different elemental compositions.

Comparative Analysis of Purity Determination Methods

Choosing the appropriate method depends on the specific question being asked—from routine quality control to the certification of a reference material.

Method	Purity Type	Primary Strengths	Primary Limitations	Typical Precision (%RSD)
RP-HPLC	Relative (Achiral)	High resolution for process impurities; robust and widely available.	Requires chromophore for UV detection; response factors can vary.	< 2%
Chiral HPLC	Relative (Chiral)	The only reliable way to separate and quantify stereoisomeric impurities.	CSPs can be expensive; method development can be complex.	< 5% for minor isomers
GC-MS	Relative (Achiral)	High peak capacity; provides structural information via mass spectra.	Requires derivatization; potential for analyte degradation or side reactions.	< 5%
qNMR	Absolute (w/w %)	No analyte-specific reference std needed; quantifies NMR-active species.	Lower sensitivity than HPLC/GC; requires expensive equipment; potential for peak overlap.	< 1%
Elemental Analysis	Elemental Composition	Fundamental check of empirical formula; detects non-chromatographic impurities.	Insensitive to isomers or impurities with similar elemental composition.	N/A ($\pm 0.4\%$ absolute deviation)

Conclusion

Confirming the purity of **3-Aminocyclohexanecarboxylic acid** requires a multi-faceted, orthogonal approach. While RP-HPLC is the standard for assessing process-related impurities and Chiral HPLC is essential for stereoisomers, neither provides absolute purity. Quantitative NMR stands as the definitive method for determining an absolute mass purity value, providing a direct link to the SI unit of mass. This should be complemented by Elemental Analysis to confirm the correct empirical formula. By strategically combining these peer-reviewed methods, researchers can build a comprehensive and scientifically rigorous purity profile, ensuring the quality and reliability of their work in research and drug development.

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